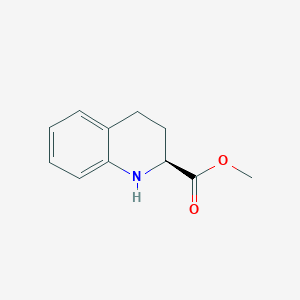

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

Description

Propriétés

IUPAC Name |

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEPYLDNGYGKDY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426116 | |

| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63492-82-0 | |

| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Enzymatic Kinetic Resolution of Racemic Esters

One efficient method involves the kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-2-acetic acid esters using hydrolase enzymes. This method selectively hydrolyzes one enantiomer, allowing isolation of the optically pure (S)-ester. The process can be combined with salt formation using optically active organic sulfonic acids to enhance resolution efficiency. This approach is advantageous for its mild conditions and high enantioselectivity.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Prepare racemic tetrahydroquinoline-2-acetic acid methyl ester | Standard esterification | Racemic mixture |

| 2 | Enzymatic hydrolysis with hydrolase | Mild aqueous conditions, pH controlled | Selective hydrolysis of (R)-enantiomer |

| 3 | Formation of salt with optically active sulfonic acid | Organic solvent, room temperature | Isolation of (S)-ester salt |

| 4 | Recovery of optically pure (S)-ester | Neutralization and extraction | (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester |

Cyclization from Amino Acid Methyl Esters

Another method involves cyclization of amino acid methyl esters, such as D-phenylalanine methyl ester, to form tetrahydroisoquinoline derivatives, which are structurally related. Although this example is for isoquinoline derivatives, similar cyclization strategies apply to tetrahydroquinoline systems. The process includes:

- Conversion of amino acid to methyl ester hydrochloride using thionyl chloride and methanol (yield 97-99%)

- Neutralization to free base

- Cyclization with paraformaldehyde in trifluoroacetic acid at room temperature or elevated temperature (up to 80°C) for 6-20 hours

- Purification by extraction and chromatography

This method yields optically pure compounds with high efficiency and can be adapted for (S)-tetrahydroquinoline derivatives.

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Amino acid to methyl ester hydrochloride | Thionyl chloride/methanol, room temp | 97-99% |

| 2 | Neutralization to free base | Sodium bicarbonate, extraction | Pure free base |

| 3 | Cyclization with paraformaldehyde | Trifluoroacetic acid, RT or 80°C, 6-20 h | ~80-quantitative yield |

| 4 | Purification | TLC monitoring, extraction | Optically pure product |

Chemical Synthesis via 1-Carboxyalkanoyl Intermediates

The synthesis of 1-carboxyalkanoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acids and their esters involves multi-step organic synthesis starting from substituted phenylene derivatives. The process includes:

- Formation of tetrahydroquinoline ring systems with appropriate substituents

- Esterification to methyl esters

- Optional formation of pharmaceutically acceptable salts for stability and crystallinity

This method allows structural variation and optimization of pharmacological properties but requires careful control of reaction conditions and purification steps.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of tetrahydroquinoline core | Various organic reactions | Substituent control |

| 2 | Esterification to methyl ester | Acid catalysis or coupling agents | High purity required |

| 3 | Salt formation (optional) | Alkali metal or ammonium salts | Improves stability |

| Method | Advantages | Disadvantages | Typical Yield | Optical Purity |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions | Requires enzyme availability, partial conversion | Moderate to high | >99% ee |

| Cyclization from Amino Acid Esters | High yield, straightforward | Requires chiral amino acid starting material | High (up to quantitative) | High (optically pure) |

| Chemical Synthesis via Intermediates | Structural versatility | Multi-step, complex purification | Variable | Depends on resolution |

- Enzymatic resolution methods have been demonstrated to efficiently produce optically pure (S)-tetrahydroquinoline esters, useful as intermediates in drug synthesis.

- Cyclization methods from chiral amino acid esters provide a practical route with high yields and purity, suitable for scale-up.

- Chemical synthesis routes allow for the introduction of diverse substituents, enabling the tuning of biological activity, but often require additional resolution steps to achieve optical purity.

- The choice of method depends on the availability of chiral starting materials, desired scale, and purity requirements.

The preparation of this compound is well-established through enzymatic kinetic resolution, cyclization of chiral amino acid esters, and multi-step chemical synthesis. Enzymatic and cyclization methods are preferred for obtaining high optical purity efficiently, while chemical synthesis offers flexibility for derivative synthesis. These methods are supported by detailed research and patent literature, providing robust protocols for industrial and research applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.

Industry: Used in the production of fine chemicals and as a building block for various bioactive compounds.

Mécanisme D'action

The mechanism of action of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs and Functional Derivatives

Structural and Functional Differences

The compound’s analogs differ in substituent positions, stereochemistry, and functional groups. Key comparisons include:

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The methyl ester is a key intermediate in synthesizing anticoagulants (e.g., argatroban derivatives) and protease inhibitors. Hydrogenation of quinoline rings to tetrahydroquinolines, as described in argatroban synthesis, highlights its role in generating bioactive scaffolds .

- Commercial Availability: Over 13 suppliers (e.g., Shanghai Ennopharm, Biopharmacule) list the methyl ester, reflecting its industrial demand .

Activité Biologique

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_13NO_2 and a molecular weight of 193.23 g/mol. Its structure features a tetrahydroquinoline ring with a carboxylic acid ester functional group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of (S)-1,2,3,4-tetrahydroquinoline derivatives as anticancer agents. For instance, related compounds have been shown to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. A study demonstrated that certain tetrahydroquinoline derivatives exhibited potent binding affinities to Bcl-2 and Mcl-1 proteins, leading to significant anti-proliferative effects against various cancer cell lines .

Key Findings:

- Binding Affinity: Compounds showed Ki values around 5.2 µM against Bcl-2.

- Mechanism: Induction of apoptosis through caspase-3 activation was observed in Jurkat cells.

Antifungal Activity

(S)-1,2,3,4-Tetrahydroquinoline derivatives have also been evaluated for antifungal activity. A series of rhein–amino acid ester conjugates demonstrated potent inhibitory effects against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum. The inhibition rates exceeded 90% at specific concentrations .

Antifungal Activity Results:

| Compound | Inhibition Rate (%) at 0.5 mM |

|---|---|

| Compound 3a | >90% |

| Compound 3m | >90% |

| Compound 3c | >90% |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Anti-apoptotic Proteins: By binding to Bcl-2 and Mcl-1 proteins, these compounds promote apoptosis in cancer cells.

- Antifungal Mechanisms: The exact mode of action against fungi is still under investigation but likely involves disruption of fungal cell membranes or interference with metabolic pathways.

Study on Anticancer Activity

In a study assessing the anticancer potential of tetrahydroquinoline derivatives, researchers found that specific modifications to the structure enhanced binding affinity and selectivity towards Bcl-2 proteins. The study utilized fluorescence polarization assays to confirm binding and MTT assays for evaluating cytotoxicity against various cancer cell lines .

Study on Antifungal Activity

Another investigation focused on the antifungal properties of rhein–amino acid ester conjugates derived from tetrahydroquinolines. The study employed mycelial growth rate methods to evaluate efficacy against four phytopathogenic fungi and identified several conjugates with high inhibition rates .

Q & A

Q. How to address batch-to-batch variability in NMR purity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.